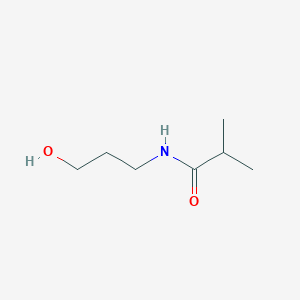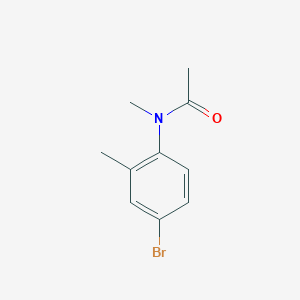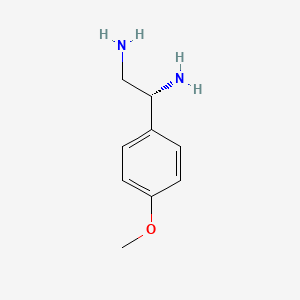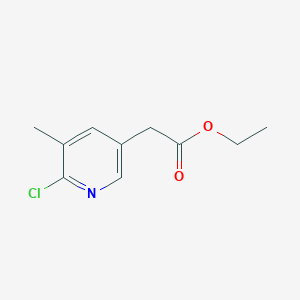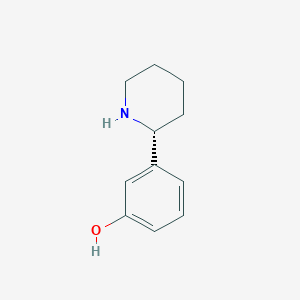
3-((2R)-2-Piperidyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2R)-2-Piperidyl)phenol is an organic compound that features a phenol group attached to a piperidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and piperidines. Phenols are known for their antioxidant properties, while piperidines are commonly found in various alkaloids and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R)-2-Piperidyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .
Another method involves the reduction of a nitro-substituted phenol to an amine, followed by cyclization to form the piperidine ring. This process often uses reducing agents like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((2R)-2-Piperidyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens, alkyl halides
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Aplicaciones Científicas De Investigación
3-((2R)-2-Piperidyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((2R)-2-Piperidyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals . The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: Known for its antiseptic properties and used in various disinfectants.
Piperidine: Found in many alkaloids and pharmaceuticals, known for its biological activity.
Uniqueness
3-((2R)-2-Piperidyl)phenol is unique due to its combination of a phenol group and a piperidine ring. This dual functionality allows it to exhibit both antioxidant properties and potential neurological effects, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2/t11-/m1/s1 |
Clave InChI |
DHLQLVALWZRDJK-LLVKDONJSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C2=CC(=CC=C2)O |
SMILES canónico |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


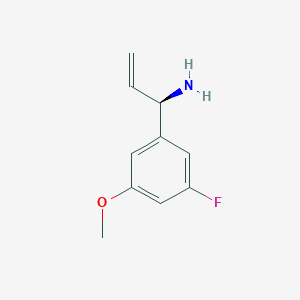
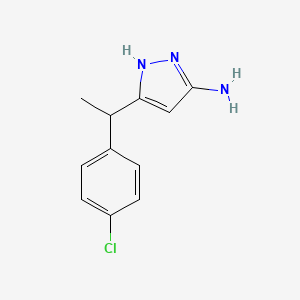

![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
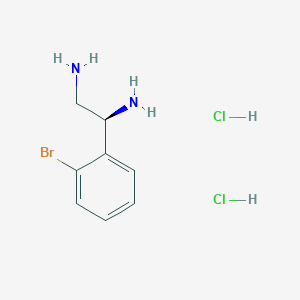
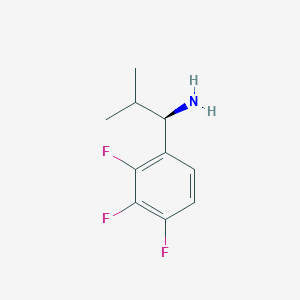


![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
